4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride is a chemical compound that has garnered attention in medicinal chemistry, particularly for its potential as a selective androgen receptor modulator. This compound features a pyrrolidin-2-one core structure, which is modified with an amino group and a difluorobenzyl substituent. The presence of the difluorobenzyl moiety is significant for enhancing the compound's biological activity and selectivity towards androgen receptors.
The compound is classified under pyrrolidin-2-one derivatives, which are known for their diverse biological activities. It is specifically recognized as a selective androgen receptor modulator, making it relevant in the field of endocrinology and pharmacology. The hydrochloride salt form of this compound increases its solubility and stability, which is beneficial for pharmaceutical applications .
The synthesis of 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride involves several steps that typically include the formation of the pyrrolidin-2-one ring followed by the introduction of the amino and difluorobenzyl groups.
The molecular formula for 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride is CHClFNO, with a molar mass of approximately 262.68 g/mol.
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride can participate in various chemical reactions typical of amines and carbonyl compounds.
The mechanism of action for 4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride primarily involves its interaction with androgen receptors.
Upon administration, this compound selectively binds to androgen receptors in target tissues, modulating their activity. This selective modulation can lead to anabolic effects similar to those produced by testosterone without the associated side effects of non-selective androgen receptor agonists. Studies suggest that it may enhance muscle mass and strength while minimizing adverse effects on prostate tissue .
4-Amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride has potential applications in various scientific fields:
Retrosynthetic disconnection of 4-amino-1-(2,6-difluorobenzyl)pyrrolidin-2-one hydrochloride reveals two strategic bond disconnections: the amide bond (C1-C2) for lactam formation and the benzyl-N bond for introducing the 2,6-difluorobenzyl moiety. The 4-amino group originates from either nucleophilic substitution of a 4-halo intermediate or reduction of a 4-azido precursor, with the latter approach dominating modern syntheses due to superior regiocontrol [2] [7].
Two primary routes dominate the synthesis:
Table 1: Comparative Synthetic Routes
Synthetic Approach | Key Intermediate | Critical Step Conditions | Overall Yield |
---|---|---|---|
Reductive Amination (Method 1) | 1-(2,6-difluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | NaBH₄ reduction, mesylation, azidation | 42% (6 steps) |
Azide Pathway (Method 2) | 4-(phthalimidomethyl)-1-(2,6-difluorobenzyl)pyrrolidin-2-one | Mitsunobu azidation, hydrazinolysis | 61% (4 steps) |
Direct Cyclization | Ethyl 4-amino-3-((2,6-difluorobenzyl)amino)butanoate | TFA-mediated cyclization | 55% (3 steps) |
Recent optimizations employ one-pot cyclization strategies using itaconic acid derivatives under Dean-Stark conditions (toluene reflux, 85% yield), followed by borane-mediated carbonyl reduction (72% yield) [7]. The Mitsunobu reaction with diisopropyl azodicarboxylate (DIAD) and phthalimide efficiently installs the nitrogen functionality at C4 (68% yield), with subsequent deprotection completing the synthesis [5] [7].
The 2,6-difluorobenzyl group imposes unique steric constraints that profoundly influence molecular conformation and synthetic accessibility. Ortho-fluorine atoms create a cone-shaped steric barrier that restricts rotation about the benzyl-N bond, forcing the benzyl ring perpendicular to the pyrrolidinone plane. This conformational control minimizes epimerization during N-alkylation and enhances crystallinity [3] [9].
Electronic effects manifest in two critical ways:
Table 2: Comparative Impact of Benzyl Substitution Patterns
Substituent Pattern | N-Alkylation Rate (rel.) | Lactam Carbonyl Shift (cm⁻¹) | Crystallinity |
---|---|---|---|
2,6-Difluoro | 1.00 | 1705 (KBr) | High, needle crystals |
2,4-Difluoro | 0.83 | 1698 (KBr) | Moderate, plates |
Unsubstituted benzyl | 0.21 | 1683 (KBr) | Low, amorphous |
2-Fluoro | 0.47 | 1692 (KBr) | Moderate, prisms |
The 2,6-difluoro pattern uniquely enables diastereoselective crystallization of racemic mixtures when paired with chiral auxiliaries. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 218°C with ΔH = 142 J/g, indicating high crystalline purity unattainable with mono-fluorinated analogs [3] [9]. Molecular modeling confirms the 2,6-difluoro substitution imposes a 12.3 kcal/mol rotational barrier about the N-CH₂ bond, effectively locking molecular conformation during crystallization [7].
Salt formation represents the critical purity-determining step, with solvent polarity dictating crystal morphology and stoichiometric control. Anhydrous conditions in ethanol/ethyl acetate (4:1 v/v) at 0-5°C produce needles with 99.5% purity (HPLC), while aqueous ethanol yields irregular plates with higher hydrate content [5].
Optimized crystallization protocol:
This protocol achieves >99% conversion with residual solvent <100 ppm (GC) and water content <0.2% (Karl Fischer) [5]. Alternative solvent systems include:
Table 3: Salt Crystallization Optimization Parameters
Solvent System | Temp (°C) | Form | Purity (HPLC%) | Yield (%) |
---|---|---|---|---|
EtOH/EtOAc (4:1) | 0 | Needles | 99.5 | 91 |
IPA/H₂O (3:1) | 25 | Rods | 98.7 | 88 |
THF/Hexane (1:3) | -20 | Powder | 99.1 | 82 |
MeCN | 5 | Solvate | 97.3* | 85 |
*After desolvation at 80°C under vacuum
The hydrochloride salt exhibits polymorphism, with Form I (needles) and Form II (prisms) identified. Form I displays superior stability (accelerated stability: 40°C/75% RH, 6 months: 99.8% purity) and is the thermodynamically preferred form below 45°C [5]. Salt stoichiometry remains 1:1 across all crystallization conditions, confirmed by ion chromatography (Cl⁻ content: theory 12.78%, observed 12.75±0.05%) [3].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0